molecular formula C14H17FN4O5 B2876173 N1-(4-fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 899974-57-3

N1-(4-fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No. B2876173
CAS RN: 899974-57-3
M. Wt: 340.311
InChI Key: URZCKKIRZBLHAY-UHFFFAOYSA-N
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Description

N1-(4-fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide, commonly known as FNPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FNPO is a synthetic compound that has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Scientific Research Applications

Fluorescent Probes for Hypoxic Cells Detection

Fluorescent probes, such as those incorporating morpholino groups and nitrophenyl moieties, have been developed for selective detection of hypoxia or nitroreductase activity in tumor cells. These probes display high selectivity, "Turn-On" fluorescence response, and no cytotoxicity, making them suitable for imaging disease-relevant hypoxia in biomedical research fields (Feng et al., 2016).

Novel Synthetic Approaches

In synthetic chemistry, novel methods for the synthesis of di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides have been developed, demonstrating the versatility of nitrophenyl and morpholinoethyl structures in facilitating complex rearrangements and synthesis of valuable chemical intermediates (Mamedov et al., 2016).

Cellular Imaging with Two-Photon Fluorescence

Two-photon excitable fluorophores derived from structures similar to N1-(4-fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide have been reported, offering bright fluorescence, reasonable two-photon activity, and sufficient water solubility for cellular imaging. These compounds are suitable for imaging lysosomes in living cells, demonstrating the potential for detailed subcellular visualization and studies (Yu et al., 2018).

Metabolic Pathways and Drug Design

Explorations into the metabolism of compounds structurally related to N1-(4-fluoro-3-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide have provided insights into the design of drugs with ideal pharmacokinetic characteristics. These studies focus on understanding how molecular properties influence the metabolic profile, aiding in the development of therapeutics with optimized absorption, distribution, metabolism, and excretion (ADME) properties. The extensive metabolic profiling of such compounds in preclinical studies underscores their potential in the development of new medications (Scarpelli et al., 1982).

properties

IUPAC Name

N'-(4-fluoro-3-nitrophenyl)-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O5/c15-11-2-1-10(9-12(11)19(22)23)17-14(21)13(20)16-3-4-18-5-7-24-8-6-18/h1-2,9H,3-8H2,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZCKKIRZBLHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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